2-(Chloromethyl)-5-fluoropyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-5-fluoropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN.ClH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGHWZARBJUVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Heterocyclic Building Block

An In-depth Technical Guide to 2-(Chloromethyl)-5-fluoropyridine hydrochloride

In the landscape of modern drug discovery and agrochemical development, heterocyclic compounds are foundational scaffolds. Among these, pyridine derivatives occupy a position of prominence due to their presence in numerous bioactive molecules. The strategic introduction of specific functional groups onto this ring system allows for the fine-tuning of physicochemical and pharmacological properties. This compound is a prime example of such a "designer" building block, engineered for versatility and reactivity in complex molecular synthesis.

The value of this reagent lies in the synergistic contribution of its three key components:

-

The Pyridine Core: A six-membered aromatic heterocycle that serves as a robust, and often bioactive, scaffold.

-

The 5-Fluoro Substituent: The incorporation of a fluorine atom can profoundly alter a molecule's properties. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modify lipophilicity and pKa, thereby improving cell permeability and overall pharmacokinetic profiles[1][2].

-

The 2-(Chloromethyl) Group: This is a highly reactive electrophilic handle. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. This allows for the facile covalent attachment of the fluoropyridine moiety to a wide array of other molecular fragments, such as amines, thiols, or alcohols[3]. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid.

This guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of this compound, focusing on its physicochemical properties, a representative synthetic application with mechanistic insights, and critical safety considerations.

Physicochemical Properties and Data

A precise understanding of a reagent's fundamental properties is the cornerstone of successful and reproducible chemical synthesis. The key quantitative and qualitative data for this compound are summarized below.

| Property | Data | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 915409-01-7 | [4][5] |

| Molecular Formula | C₆H₆Cl₂FN | [5] |

| Molecular Weight | 182.02 g/mol | [5] |

| Appearance | Typically an off-white to light yellow solid | General Knowledge |

| Storage | Sealed in a dry environment at room temperature | [5] |

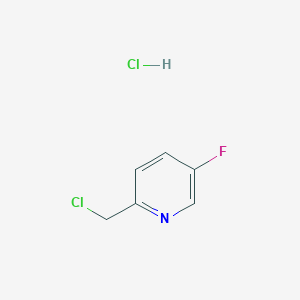

Chemical Structure

The structure consists of a pyridine ring substituted with a fluorine atom at position 5 and a chloromethyl group at position 2. The pyridine nitrogen is protonated to form the hydrochloride salt.

Caption: Structure of this compound.

Core Application: Nucleophilic Substitution Workflow

The primary utility of this compound is as an electrophile in Sₙ2 reactions. The chloromethyl group is an excellent site for attack by a wide range of nucleophiles. This allows for the efficient construction of more complex molecules, a common strategy in library synthesis for drug discovery.

Below is a detailed, field-proven protocol for a representative reaction: the N-alkylation of a primary amine.

Experimental Protocol: N-Alkylation of Benzylamine

Objective: To synthesize N-((5-fluoropyridin-2-yl)methyl)benzylamine.

Reagents & Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN) (0.1 M concentration relative to the limiting reagent)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution (for washing)

-

Brine (for washing)

-

Anhydrous sodium sulfate (Na₂SO₄) (for drying)

-

Silica gel (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.5 eq).

-

Causality Check: Potassium carbonate is a mild inorganic base. Two equivalents are used to neutralize the hydrochloride salt and to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. A slight excess ensures the reaction goes to completion.

-

-

Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M. Begin stirring the suspension. Add benzylamine (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Causality Check: Acetonitrile is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the cation (K⁺) but not the nucleophile (amine), thus increasing the nucleophile's reactivity. A slight excess of the amine helps ensure the complete consumption of the limiting electrophile.

-

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting pyridyl chloride is fully consumed (typically 2-4 hours).

-

Work-up: Cool the reaction to room temperature. Filter off the solid potassium carbonate and salts, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to remove residual water).

-

Trustworthiness Check: This aqueous work-up is a self-validating system to ensure the removal of inorganic salts and water-soluble impurities, which is critical for obtaining a pure product after solvent evaporation.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-((5-fluoropyridin-2-yl)methyl)benzylamine.

Caption: Workflow for a typical nucleophilic substitution reaction.

Significance in Medicinal and Agrochemical Chemistry

The 2-chloro-5-fluoropyridine scaffold is a "privileged" structure in modern chemical research. Its derivatives are key intermediates in the synthesis of a wide range of commercial products and clinical candidates.

-

Agrochemicals: Many potent herbicides and insecticides are derived from substituted pyridines. For instance, 2-chloro-5-(trifluoromethyl)pyridine, a close analog, is a key intermediate for producing highly effective herbicides like fluazifop and insecticides like flonicamid[6][7]. The synthetic logic is analogous: the chloromethyl group on the title compound would serve as the attachment point for the rest of the agrochemical molecule.

-

Pharmaceuticals: The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and improve pharmacokinetic properties[2]. Vericiguat, a recently approved drug, contains a 5-fluoropyrazolo[3,4-b]pyridine core, demonstrating the acceptance and utility of this motif in modern medicine[2]. This compound serves as a direct precursor for introducing this valuable fluoropyridine unit into potential new therapeutic agents. Research has shown that derivatives of similar chloromethylpyridines can be readily converted into hydrazones with promising antimicrobial activities[3].

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling to ensure user safety and maintain chemical integrity.

-

Hazard Identification: The compound is generally classified as harmful if swallowed and causes skin and eye irritation. Inhalation of dust may cause respiratory irritation[8][9][10]. It is crucial to consult the latest Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile)[8][9].

-

Handling Procedures: Avoid creating dust. Use spark-proof tools and ensure equipment is properly grounded[9]. In case of accidental contact, wash skin thoroughly with soap and water and flush eyes with water for at least 15 minutes[8].

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[5][9].

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its combination of a stable heterocyclic core, a bioactivity-enhancing fluorine atom, and a versatile reactive handle makes it an invaluable building block for chemists in both industrial and academic settings. A thorough understanding of its properties, reaction mechanisms, and safety protocols, as outlined in this guide, empowers researchers to leverage its full potential in the synthesis of the next generation of pharmaceuticals and agrochemicals.

References

-

MSDS of 2-(chloromethyl)-5-fluoropyrimidine hydrochloride. Capot Chemical. [Link]

-

2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthetic method of 2-chloro-5-trichloromethyl pyridine.

-

CAS#:951652-82-7 | 2-Chloro-5-(chloromethyl)-3-fluoropyridine. Chemsrc. [Link]

-

2-Chloro-5-fluoropyrimidine. PubChem, NIH. [Link]

- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

2-Chloro-5-fluoropyridine Manufacturer & Supplier China. Pipzine Chemicals. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 915409-01-7 [chemicalbook.com]

- 5. This compound - CAS:915409-01-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

2-(Chloromethyl)-5-fluoropyridine hydrochloride chemical properties

An In-depth Technical Guide to 2-(Chloromethyl)-5-fluoropyridine Hydrochloride: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound is a key heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its structure combines a pyridine ring, a reactive chloromethyl group, and a fluorine substituent, making it a valuable synthon for introducing the 5-fluoropyridin-2-ylmethyl moiety into target molecules. The presence of fluorine can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks like this one highly sought after in the development of novel therapeutics and agrochemicals.[1][2]

This guide provides a comprehensive technical overview of this compound, covering its chemical properties, spectroscopic signature, reactivity, synthetic applications, and safe handling protocols. The content is structured to provide both foundational knowledge and practical insights for scientists engaged in organic synthesis and pharmaceutical development.

Caption: Logical flow of the technical guide.

PART 1: Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of all chemical research. This section details the key physical and spectroscopic properties of this compound.

Physicochemical Properties

The fundamental properties of the compound are summarized below. This data is essential for reaction planning, dosage calculations, and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 915409-01-7 | [3][4][5][6] |

| Molecular Formula | C₆H₆Cl₂FN | [4][5] |

| Molecular Weight | 182.02 g/mol | [4][5] |

| Appearance | Typically a solid (as hydrochloride salt) | Inferred |

| Storage | Sealed in a dry place at room temperature. | [5] |

Spectroscopic Data

Spectroscopic analysis confirms the identity and purity of the compound. The hydrochloride salt form influences the chemical shifts, particularly of the pyridine ring protons.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a primary tool for structural confirmation. For the hydrochloride salt in a solvent like DMSO-d₆, the following signals are expected[4]:

-

~4.8-5.0 ppm (singlet, 2H): This signal corresponds to the two protons of the chloromethyl (-CH₂Cl) group. Its downfield shift is due to the electron-withdrawing effects of the adjacent chlorine atom and the protonated pyridine ring.

-

~7.8-8.8 ppm (multiplets, 3H): These signals represent the three aromatic protons on the pyridine ring. The coupling patterns (doublets and doublets of doublets) and specific shifts are determined by the positions of the fluorine and chloromethyl substituents and the protonation of the ring nitrogen.

-

~10-12 ppm (broad singlet, 1H): A broad signal may be present corresponding to the hydrochloride proton on the pyridine nitrogen, though its visibility can depend on the solvent and water content.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum provides information on the carbon framework. Key expected signals include:

-

A signal for the chloromethyl carbon (-CH₂Cl).

-

Five distinct signals for the carbons of the 5-fluoropyridine ring, with their chemical shifts influenced by the attached substituents. The carbon directly bonded to fluorine will show a large coupling constant (¹JC-F).

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. For the free base form (C₆H₅ClFN), the expected monoisotopic mass is approximately 145.01 Da.[7] The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

PART 2: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the high reactivity of the chloromethyl group, which acts as an excellent electrophile. The pyridine nitrogen, being protonated in the hydrochloride salt, is deactivated towards electrophilic attack but can be deprotonated to its nucleophilic free base form.

The primary reaction pathway involves the nucleophilic substitution of the chloride on the benzylic-like methyl group. This reaction is readily achieved with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

Causality in Experimental Design: To facilitate the reaction, a base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) is typically required. The base serves two critical purposes:

-

Neutralization: It neutralizes the hydrochloride salt to generate the more reactive free base form of the pyridine.

-

Scavenging: It scavenges the hydrochloric acid (HCl) that is produced as a byproduct of the nucleophilic substitution reaction, driving the equilibrium towards the product.

Caption: General workflow for nucleophilic substitution.

This versatility makes the compound a crucial intermediate for elaborating molecular complexity, attaching the 5-fluoropyridinylmethyl scaffold to a core structure of interest.[8]

PART 3: Applications in Medicinal Chemistry

The incorporation of a fluoropyridine moiety is a well-established strategy in modern drug design.[1][2] The 5-fluoropyridine group, introduced via this compound, imparts several beneficial properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.

-

Modulation of Basicity: The electron-withdrawing fluorine atom lowers the pKa of the pyridine nitrogen. This modulation of basicity can be critical for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., avoiding hERG channel binding).

-

Enhanced Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and can engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.[2]

-

Improved Pharmacokinetics: The lipophilicity increase from adding fluorine can enhance membrane permeability and absorption.

Numerous approved drugs and clinical candidates contain fluorinated heterocyclic rings, underscoring the importance of building blocks like this compound in the pharmaceutical industry.[2][9]

PART 4: Experimental Protocol: A Case Study

This section provides a representative, step-by-step protocol for the N-alkylation of a secondary amine, a common application for this reagent.

Objective: To synthesize N-((5-fluoropyridin-2-yl)methyl)-N-methylbenzenamine.

Methodology:

-

Reaction Setup:

-

To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.49 mmol).

-

Add anhydrous acetonitrile (20 mL) as the solvent. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction.

-

-

Addition of Reactants:

-

Add N-methylaniline (0.64 g, 5.93 mmol, 1.08 equivalents) to the suspension.

-

Add triethylamine (Et₃N) (1.67 g, 16.5 mmol, 3.0 equivalents) dropwise to the stirring mixture at room temperature. The use of three equivalents of base ensures complete neutralization of the starting material and the HCl byproduct.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Resuspend the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) to remove the triethylamine hydrochloride salt and any other water-soluble impurities.

-

Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-((5-fluoropyridin-2-yl)methyl)-N-methylbenzenamine.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

-

PART 5: Safety, Handling, and Storage

While a specific, comprehensive safety data sheet for the hydrochloride salt is not widely available, data from closely related compounds allows for a reliable assessment of the necessary precautions.[10][11]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[10]

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

-

-

Handling and Storage:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]

-

Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10][11]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][11]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[10]

-

Conclusion

This compound is a high-value building block for chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its well-defined reactivity, centered on the electrophilic chloromethyl group, allows for its straightforward incorporation into a diverse range of molecular scaffolds. The strategic placement of the fluorine atom provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

- Capot Chemical. (2026, January 7). MSDS of 2-(chloromethyl)-5-fluoropyrimidine hydrochloride.

- Chemicalbook. (2025, July 16). This compound | 915409-01-7.

- Chemicalbook. This compound(915409-01-7) 1 h nmr.

- Fisher Scientific. (2011, June 2).

- Fisher Scientific.

- Sigma-Aldrich. (2024, September 8).

- Beilstein Journals.

- Echemi. 5-chloro-2-(chloromethyl)-3-fluoropyridine.

- PubChem. 2-(chloromethyl)-5-fluoropyridine (C6H5ClFN).

- Volochem Inc. 2-Chloro-5-fluoropyridine.

- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Lab-Chemicals.Com. This compound.

- Sunway Pharm Ltd. This compound - CAS:915409-01-7.

- Chemsrc. (2025, October 14). CAS#:951652-82-7 | 2-Chloro-5-(chloromethyl)-3-fluoropyridine.

- Funke, C., & Han, M. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 103-111.

- BLDpharm. 951652-82-7|2-Chloro-5-(chloromethyl)-3-fluoropyridine.

- Synblock. CAS 951652-82-7 | 2-Chloro-5-(chloromethyl)-3-fluoropyridine.

- Echemi. (2024, August 23). 915409-01-7 2-(chloromethyl)-5-fluoropyridine;hydrochloride.

- ChemicalBook. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum.

- Google Patents. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.

- ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

- MDPI. (2023).

- Patsnap. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka.

- Google Patents.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- SpectraBase. 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 3. This compound | 915409-01-7 [chemicalbook.com]

- 4. This compound(915409-01-7) 1H NMR [m.chemicalbook.com]

- 5. This compound - CAS:915409-01-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - 2-(chloromethyl)-5-fluoropyridine (C6H5ClFN) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. capotchem.com [capotchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-fluoropyridine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, field-proven protocol for the synthesis of 2-(Chloromethyl)-5-fluoropyridine hydrochloride, a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind procedural choices, establishes a self-validating framework for experimental success, and is grounded in authoritative chemical principles.

Strategic Overview: A Two-Stage Approach

The synthesis is efficiently executed via a two-stage process. The initial stage involves the synthesis of the precursor alcohol, 2-(Hydroxymethyl)-5-fluoropyridine. The subsequent, critical stage is the chlorination of this alcohol using thionyl chloride, which concurrently generates the hydrochloride salt of the target molecule. This pathway is favored for its reliability and the straightforward nature of its purification process.

An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-5-fluoropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Chloromethyl)-5-fluoropyridine hydrochloride, a key building block in pharmaceutical synthesis. Drawing upon established principles of chemical stability, reactivity of related pyridine derivatives, and regulatory expectations for stability-indicating methods, this document offers a framework for understanding and managing the integrity of this compound. It delves into potential degradation pathways, proposes a robust protocol for a forced degradation study, and outlines a hypothetical stability-indicating HPLC method for the quantitative determination of purity and degradation products. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the quality and reliability of this compound throughout its lifecycle.

Introduction: The Significance of this compound in Drug Discovery

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of the fluoropyridine moiety is a common feature in a variety of biologically active molecules, often imparting desirable pharmacokinetic and pharmacodynamic properties. The chloromethyl group serves as a reactive handle for introducing the fluoropyridinylmethyl group into a target molecule, making it a versatile intermediate in the synthesis of complex pharmaceutical agents.

Given its role as a critical starting material, ensuring the chemical stability and purity of this compound is paramount. Degradation of this reagent can lead to the formation of impurities that may carry over into subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. This guide, therefore, aims to provide a thorough understanding of the factors influencing its stability and to propose methodologies for its effective management and analysis.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and developing appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂FN | |

| Molecular Weight | 182.02 g/mol | |

| Appearance | Solid | |

| Melting Point | 120-124 °C | |

| InChI Key | JPMRGPPMXHGKRO-UHFFFAOYSA-N |

Stability Profile and Recommended Storage

Based on available safety data sheets (SDS) and the known chemistry of related compounds, this compound is considered stable under recommended storage conditions. However, its reactivity necessitates careful handling and storage to prevent degradation.

General Stability

The compound is generally stable when stored in a cool, dry, and well-ventilated area. Long-term storage at -20°C is recommended to minimize the potential for degradation.[1]

Key Factors Influencing Stability

-

Moisture: The presence of moisture can lead to hydrolysis of the chloromethyl group, a primary degradation pathway. Therefore, the compound should be stored in a tightly sealed container with a desiccant.

-

Incompatible Materials: Contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides should be avoided as they can promote decomposition.

-

Temperature: Elevated temperatures can accelerate degradation processes.[3] Storage in a controlled, cool environment is crucial.

Potential Degradation Pathways

Understanding the likely degradation pathways is critical for developing a stability-indicating analytical method and for identifying potential impurities. Based on the structure of this compound, the following degradation mechanisms are plausible:

Hydrolysis

The benzylic chloride is susceptible to nucleophilic substitution by water, leading to the formation of 2-(hydroxymethyl)-5-fluoropyridine. This is a common degradation route for chloromethyl pyridine derivatives.

Oxidation

Oxidation of the chloromethyl group could potentially lead to the formation of 2-formyl-5-fluoropyridine or 5-fluoro-2-pyridinecarboxylic acid.[4]

Photodegradation

Exposure to UV or visible light may induce photolytic cleavage or rearrangement reactions in the pyridine ring, a phenomenon observed in other fluorinated aromatic compounds.[5]

Thermal Degradation

At elevated temperatures, thermal decomposition of the pyridine ring can occur, leading to the formation of various smaller, volatile fragments.[6][7]

Caption: Potential Degradation Pathways of 2-(Chloromethyl)-5-fluoropyridine HCl.

Proposed Protocol for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[8][9] The following protocol outlines a systematic approach to stress testing this compound.

Objective

To identify the potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to establish a degradation profile.

Materials

-

This compound

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer

Experimental Workflow

Caption: Workflow for Forced Degradation Study.

Detailed Methodology

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of 1 mg/mL.

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature. Withdraw aliquots at specified time points, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light. Withdraw aliquots at specified time points and dilute for HPLC analysis.

-

Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C. At specified time points, withdraw samples, dissolve in the solvent, and analyze by HPLC.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC.

-

Analysis: Analyze all samples using the developed stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the area of the parent peak.

Proposed Stability-Indicating HPLC Method

A stability-indicating method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[10][11][12][13] The following is a hypothetical HPLC method for the analysis of this compound and its degradation products.

Chromatographic Conditions

| Parameter | Proposed Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for a wide range of polar and non-polar compounds. |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A gradient elution will likely be necessary to separate the parent compound from its more polar (hydrolysis product) and potentially less polar degradation products. |

| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B | A gradient is proposed to ensure elution of all potential degradation products with good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 270 nm | Pyridine derivatives typically have a UV absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Volume | 10 µL | A standard injection volume. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

Method Validation

The proposed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The forced degradation samples will be crucial for demonstrating the specificity and stability-indicating nature of the method.

Characterization of Degradation Products

Major degradation products observed during the forced degradation study should be characterized to understand the degradation pathways fully. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation are indispensable.[14][15][16]

Conclusion and Recommendations

This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are hydrolysis due to moisture and potential degradation from light and elevated temperatures. To ensure the integrity of this critical reagent, the following is recommended:

-

Storage: Store in a tightly sealed container, in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C) is advisable.

-

Handling: Handle in a well-ventilated area, avoiding contact with incompatible materials.

-

Quality Control: Employ a validated stability-indicating HPLC method for routine purity testing and to monitor for the presence of degradation products.

-

Stability Studies: For drug development programs, a comprehensive stability study according to ICH guidelines should be conducted on the drug substance.

By adhering to these recommendations, researchers and drug development professionals can be confident in the quality and stability of this compound, thereby ensuring the robustness and reproducibility of their synthetic processes.

References

-

Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

-

Theoretical study on the thermal decomposition of pyridine. ResearchGate. [Link]

- Synthetic method of 2-chloromethylpyridine hydrochloride.

-

Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ACS Publications. [Link]

-

Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. [Link]

-

Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. [Link]

- Synthetic method of 2-chloromethylpyridinehydrochloride.

-

Following the biodegradation of emerging fluorinated pollutants by 19 F... ResearchGate. [Link]

-

The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. ResearchGate. [Link]

-

2-Chloromethylpyridine. Wikipedia. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Stability-indicating HPLC Method Research Articles. R Discovery. [Link]

-

Forced degradation studies. ResearchGate. [Link]

-

Wavelength-dependent UV-LED photolysis of fluorinated pesticides and pharmaceuticals. ChemRxiv. [Link]

-

NMR study of the acid-promoted hydrolysis of 2-fluoropyridine derivatives. ResearchGate. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [Link]

-

STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

-

A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. National Institutes of Health. [Link]

-

Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy). JAPS. [Link]

-

STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF Trifluoperazine Hydrochloride as API and Estimation in Tablet Dosage F. Impactfactor. [Link]/IJCPS,Vol2,Issue4,Article1.pdf)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. ijpsm.com [ijpsm.com]

- 12. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. impactfactor.org [impactfactor.org]

- 14. This compound(915409-01-7) 1H NMR [m.chemicalbook.com]

- 15. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility Profile of 2-(Chloromethyl)-5-fluoropyridine Hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Solubility in Modern Drug Discovery

Physicochemical Characterization of 2-(Chloromethyl)-5-fluoropyridine Hydrochloride: A Starting Point

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock upon which a solubility assessment is built. While a comprehensive datasheet for the hydrochloride salt is not publicly available, we can infer some properties from related structures.

-

Molecular Structure: this compound is a pyridine derivative. The pyridine ring, a basic heterocycle, readily forms a hydrochloride salt. The presence of a fluorine atom and a chloromethyl group will influence the molecule's polarity, lipophilicity, and potential for hydrogen bonding.

-

Salt Form: As a hydrochloride salt, it is expected to exhibit higher aqueous solubility compared to its free base form, particularly in acidic to neutral pH, due to the ionization of the pyridine nitrogen.[3] However, the overall solubility will be a balance between the salt's ionic nature and the contributions of the substituent groups.

A Safety Data Sheet (SDS) for the closely related 2-(chloromethyl)-5-fluoropyrimidine hydrochloride provides a molecular formula of C5H5Cl2FN2 and a molecular weight of 183.01 g/mol .[4] It is crucial for researchers to obtain the specific molecular formula and weight for this compound for accurate concentration calculations.

Table 1: Known and Inferred Physicochemical Properties

| Property | Value/Information | Source/Comment |

| Molecular Formula | C6H6Cl2FN | Inferred from structure |

| Molecular Weight | 180.02 g/mol | Calculated |

| Appearance | Likely a solid | Based on similar hydrochloride salts |

| pKa | To be determined | The pKa of the pyridine nitrogen is critical for understanding pH-dependent solubility. |

| LogP | To be determined | A key indicator of lipophilicity. |

The Theoretical Framework of Solubility

The solubility of an ionizable compound like this compound is not a single value but rather a profile that is highly dependent on the properties of the solvent system.

pH-Dependent Solubility

For a basic compound forming a hydrochloride salt, the solubility is governed by the equilibrium between the solid salt, the dissolved salt, and the free base. The pH of the medium plays a pivotal role. At low pH, the compound exists predominantly in its protonated, more soluble form. As the pH increases towards and beyond the pKa of the pyridine nitrogen, the equilibrium shifts towards the un-ionized, typically less soluble, free base, which may precipitate.[5]

Kinetic vs. Thermodynamic Solubility

In drug discovery, it is essential to distinguish between two types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound that remains in solution after a compound, typically dissolved in an organic solvent like DMSO, is added to an aqueous buffer and a short incubation period is allowed.[1][2][6] This method is prone to yielding supersaturated solutions and is sensitive to the experimental protocol.[7] It is, however, invaluable for the rapid screening of large numbers of compounds in early discovery phases.[2][6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours) until the concentration in the solution phase is constant.[1][8] This is the gold standard for solubility measurement and is critical for later-stage development and formulation.[1]

Authoritative Guidelines for Solubility Determination

The International Council for Harmonisation (ICH) provides guidelines that are considered the benchmark for pharmaceutical development. According to the ICH M9 guidelines on the Biopharmaceutics Classification System (BCS), a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[9][10][11] Adherence to these principles ensures that the generated solubility data is suitable for regulatory submissions. Key tenets of these guidelines for experimental design include:

-

pH Range: Solubility should be determined at a minimum of three pH values within the range of 1.2 to 6.8, typically including pH 1.2, 4.5, and 6.8.[10][11]

-

Temperature: The temperature should be maintained at 37 ± 1 °C.[10][11]

-

Replicates: A minimum of three replicate determinations at each pH condition is required.[10]

-

Equilibrium: The experiment should be conducted for a sufficient duration to ensure equilibrium is reached.[10][11]

Experimental Protocols for Determining the Solubility Profile

The following protocols are designed to provide a comprehensive understanding of the solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the definitive approach for establishing the equilibrium solubility.

Protocol:

-

Preparation of Buffers: Prepare buffers at pH 1.2, 4.5, and 6.8 using compendial recipes (e.g., from the USP).

-

Compound Addition: Add an excess amount of this compound to a known volume of each buffer in a sealed container (e.g., glass vial). The excess solid should be visually apparent.

-

Equilibration: Place the containers in a shaker bath maintained at 37 °C and agitate for 24 to 48 hours. A preliminary experiment can determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by filtration (using a filter that does not adsorb the compound, e.g., a 0.45 µm PVDF filter) or by centrifugation at high speed.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

pH Measurement: Measure the pH of the final saturated solution to ensure it has not deviated significantly from the initial buffer pH.[10][11]

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated, a prerequisite for determining thermodynamic solubility.

-

Extended Equilibration: Allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.[8]

-

Temperature Control: Solubility is temperature-dependent; 37 °C is chosen to mimic physiological conditions.[9][10][11]

-

Validated HPLC Method: Provides accurate and precise quantification of the analyte, crucial for reliable data. Pyridine derivatives are well-suited for HPLC analysis.[13][14]

Kinetic Solubility Determination (High-Throughput Method)

This method is suitable for rapid, early-stage assessment.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Assay Plate Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., phosphate-buffered saline, PBS) at the desired pH. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-

Incubation: Shake the plate at room temperature or 37 °C for a short period, typically 1 to 2 hours.[1][2]

-

Precipitate Detection/Separation:

-

Nephelometry: Measure the turbidity of the solution using a nephelometer. The point at which precipitation occurs is an indication of the kinetic solubility limit.[1][15]

-

Filtration/UV Analysis: Filter the contents of the wells through a filter plate to remove any precipitate. The concentration of the compound in the filtrate is then determined by UV-Vis spectrophotometry using a plate reader.[12][15]

-

-

Data Analysis: Construct a calibration curve to determine the concentration of the compound.

Causality Behind Experimental Choices:

-

DMSO Stock: Allows for the rapid addition of a known amount of compound to the aqueous buffer, which is amenable to automation.

-

Short Incubation: This is a non-equilibrium method designed for speed; it assesses how readily the compound precipitates from a supersaturated solution.[6][7]

-

Nephelometry/UV: These are high-throughput detection methods suitable for the 96-well plate format.[15]

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the measured solubility of this compound.

-

Common Ion Effect: When determining the solubility in a buffer containing chloride ions (e.g., HCl for pH 1.2), the presence of the common ion (Cl-) can suppress the dissolution of the hydrochloride salt, potentially leading to a lower measured solubility than in a non-chloride-containing buffer of the same pH.[3][5]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique crystal lattice energy and, consequently, its own solubility. It is crucial to characterize the solid form used in the experiments.

-

Purity of the Compound: Impurities can affect the measured solubility. Highly purified material should be used for definitive thermodynamic solubility studies.

-

Co-solvents: The presence of organic co-solvents, such as DMSO from a stock solution, can increase the solubility of a compound. It is vital to keep the concentration of any co-solvent low and consistent.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison across different conditions.

Table 2: Example Data Table for Thermodynamic Solubility

| pH of Buffer | Temperature (°C) | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean Solubility (µg/mL) | Std. Dev. |

| 1.2 | 37 | Data | Data | Data | Calculated | Calculated |

| 4.5 | 37 | Data | Data | Data | Calculated | Calculated |

| 6.8 | 37 | Data | Data | Data | Calculated | Calculated |

Interpretation: The data should be plotted as solubility versus pH. For a basic compound like this compound, a decrease in solubility is expected as the pH increases. This profile is critical for predicting its behavior in the gastrointestinal tract and for guiding formulation development.

Conclusion: A Pathway to Comprehensive Understanding

The solubility profile of this compound is a critical dataset for any researcher utilizing this important chemical intermediate. While specific solubility values are not widely published, this guide provides a robust, scientifically grounded framework for their determination. By employing the detailed protocols for both thermodynamic and kinetic solubility, adhering to authoritative guidelines, and understanding the key factors that influence dissolution, researchers can generate the high-quality, reliable data necessary to advance their drug discovery and development programs. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a universal guide for the solubility characterization of novel chemical entities.

References

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- MSDS of 2-(chloromethyl)-5-fluoropyrimidine hydrochloride. Capot Chemical.

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.

- ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.

- In vitro solubility assays in drug discovery. PubMed.

- Kinetic Solubility Assays Protocol. AxisPharm.

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency (EMA).

- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Kinetic solubility: Experimental and machine‐learning modeling perspectives. Request PDF.

- BIOPHARMACEUTICS CLASSIFIC

- HPLC Methods for analysis of Pyridine.

- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

Sources

- 1. enamine.net [enamine.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. rjpdft.com [rjpdft.com]

- 4. capotchem.com [capotchem.com]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. pharmatutor.org [pharmatutor.org]

- 13. helixchrom.com [helixchrom.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Spectroscopic Data for 2-(Chloromethyl)-5-fluoropyridine Hydrochloride: A Technical Guide

Introduction

2-(Chloromethyl)-5-fluoropyridine hydrochloride is a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its precise molecular structure and purity are critical for the successful development of downstream products. Spectroscopic analysis provides the definitive data required for structural confirmation and quality control.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the expected spectroscopic data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative emphasizes the causality behind experimental choices and provides a framework for interpreting the spectral data to ensure the compound's identity and integrity.

Molecular Structure and Spectroscopic Implications

The structure of this compound incorporates several key features that yield distinct spectroscopic signatures:

-

Aromatic Pyridine Ring: The substituted pyridine ring contains three distinct aromatic protons and five unique carbon environments, which will be resolved by NMR. The nitrogen atom and the fluorine substituent significantly influence the electronic environment and thus the chemical shifts of adjacent nuclei.

-

Chloromethyl Group (-CH₂Cl): This aliphatic group will produce a characteristic singlet in the ¹H NMR spectrum and a distinct signal in the ¹³C NMR spectrum.

-

Fluorine Substituent: The highly electronegative fluorine atom will cause characteristic splitting (J-coupling) in the signals of nearby protons and carbons in the NMR spectra.

-

Hydrochloride Salt: The protonation of the pyridine nitrogen to form a pyridinium ion (N⁺-H) results in a labile proton that can be observed in ¹H NMR, and it influences the overall electronic structure and IR absorption bands. The presence of two chlorine atoms (one covalent, one ionic) will produce a distinct isotopic pattern in the mass spectrum.

Molecular Formula: C₆H₆Cl₂FN Molecular Weight: 182.02 g/mol CAS Number: 915409-01-7[1]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent is critical for NMR analysis of hydrochloride salts. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound for several reasons.[1] Firstly, its high polarity effectively dissolves the ionic salt. Secondly, its residual proton signal (at ~2.50 ppm) does not typically overlap with the aromatic or chloromethyl signals of the analyte. Finally, its ability to engage in hydrogen bonding can slow down the exchange rate of the N⁺-H proton, often allowing it to be observed as a broad signal. A field strength of 400 MHz or higher is recommended to achieve good signal dispersion, especially for resolving the aromatic multiplets.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[2]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum at a standard probe temperature (e.g., 298 K).

-

Use a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.[3]

-

Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the molecular structure.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~10.0 - 12.0 | Broad Singlet | - | 1H | N⁺-H | The acidic proton on the pyridinium nitrogen is expected to be significantly deshielded and will appear as a broad signal due to exchange and quadrupolar coupling with nitrogen. |

| ~8.60 | Doublet | ~3.0 Hz | 1H | H-6 | This proton is ortho to the electron-withdrawing pyridinium nitrogen, causing a downfield shift. It will be split into a doublet by the meta-coupling to H-4. |

| ~8.25 | Doublet of Doublets | J(H-F) ≈ 7.5 Hz, J(H-H) ≈ 8.5 Hz | 1H | H-4 | This proton is coupled to both the adjacent H-3 and the fluorine at position 5, resulting in a doublet of doublets. |

| ~4.95 | Singlet | - | 2H | -CH₂ Cl | The methylene protons are adjacent to an electron-withdrawing chlorine atom and the aromatic ring, shifting them downfield. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and gives insight into their chemical environment (e.g., sp², sp³, electronegative substitution).

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Data Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency (e.g., 101 MHz for a 400 MHz instrument).

-

Acquire the spectrum using a standard pulse program with proton decoupling.

-

A longer acquisition time and a higher number of scans (e.g., 1024 or more) are required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

-

Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[3]

-

Predicted Spectrum and Interpretation

The ¹³C NMR spectrum is expected to display five signals for the five carbon atoms of the pyridine ring and one for the chloromethyl carbon. The fluorine atom will cause splitting (¹JC-F, ²JC-F, etc.), which is a key diagnostic feature.

| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) | Assignment | Rationale |

| ~160 (d) | ¹JCF ≈ 240-260 | C-5 | The carbon directly bonded to fluorine will show a very large one-bond coupling constant and will be shifted significantly downfield. |

| ~148 (d) | ³JCF ≈ 5-10 | C-3 | This carbon is three bonds away from the fluorine and will exhibit a smaller coupling constant. |

| ~145 (d) | ²JCF ≈ 20-25 | C-6 | The carbon ortho to the fluorine will show a two-bond coupling. |

| ~140 (s) | - | C-2 | The carbon bearing the chloromethyl group. |

| ~125 (d) | ²JCF ≈ 20-25 | C-4 | The other carbon ortho to the fluorine will also show a two-bond coupling. |

| ~45 (s) | - | -C H₂Cl | The sp³ hybridized carbon of the chloromethyl group is expected in the aliphatic region. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. For a pre-formed salt like a hydrochloride, electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and ionic compounds.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Instrument Settings (Positive Ion Mode):

-

Set the instrument to operate in positive ion mode (ESI+) to detect the protonated free base.

-

Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.

-

Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-300).

-

Expected Mass Spectrum and Fragmentation

In the ESI+ mass spectrum, the primary ion observed will be the protonated free base, [C₆H₅ClFN + H]⁺.

-

Molecular Ion Peak: The molecular ion (M⁺) will be observed at m/z 146.0167 .[4]

-

Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern caused by the chlorine atom. There will be two peaks:

-

Key Fragmentation: While ESI is a soft technique, some fragmentation can be induced. A primary expected fragmentation pathway is the loss of the chloromethyl radical (•CH₂Cl), leading to the 5-fluoropyridinium ion.

Caption: Expected fragmentation of the molecular ion.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-600 cm⁻¹.

-

Co-add at least 32 scans to obtain a high-quality spectrum.

-

The resulting spectrum is typically displayed in terms of transmittance (%).

-

Expected Absorption Bands

The IR spectrum will provide a unique fingerprint for the compound, confirming the presence of its key structural components.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) | Characteristic stretching vibrations for sp² C-H bonds. |

| 2900 - 2700 | N⁺-H Stretch | Pyridinium ion | The stretching of the N⁺-H bond in the hydrochloride salt often appears as a broad band in this region. |

| 1630 - 1580 | C=C, C=N Stretch | Aromatic Ring | These absorptions are characteristic of the pyridine ring skeletal vibrations. |

| ~1250 | C-F Stretch | Aryl-Fluoride | A strong absorption band is expected for the carbon-fluorine bond. |

| 800 - 650 | C-Cl Stretch | Alkyl Halide (-CH₂Cl) | The carbon-chlorine stretch typically appears in this region of the spectrum. |

| 900 - 650 | C-H Bend | Out-of-plane bending | The pattern of these bands can be indicative of the substitution pattern on the pyridine ring.[7] |

Integrated Spectroscopic Workflow for Structural Confirmation

No single technique provides all the necessary structural information. True confidence in a compound's identity comes from integrating the data from multiple spectroscopic methods. The workflow below illustrates how these techniques synergistically confirm the structure of this compound.

Caption: Integrated workflow for structural elucidation.

Conclusion

The comprehensive analysis using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise connectivity of the carbon-hydrogen framework and the position of the fluorine substituent. Mass spectrometry confirms the molecular weight and the presence of a single covalent chlorine atom through its characteristic isotopic signature. Finally, IR spectroscopy verifies the presence of the key functional groups, including the pyridinium N⁺-H bond. By correlating the expected data presented in this guide with experimentally acquired spectra, researchers can confidently verify the identity, structure, and purity of this important chemical intermediate.

References

-

Wong, K. N., & Colson, S. D. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Semantic Scholar. Retrieved from [Link]

-

Zhang, L., et al. (2017). FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(chloromethyl)-5-fluoropyridine (C6H5ClFN). Retrieved from [Link]

-

Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Mass spectral interpretation. Retrieved from [Link]

-

SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

Sources

- 1. This compound(915409-01-7) 1H NMR spectrum [chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. PubChemLite - 2-(chloromethyl)-5-fluoropyridine (C6H5ClFN) [pubchemlite.lcsb.uni.lu]

- 5. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 2-(Chloromethyl)-5-fluoropyridine Hydrochloride

Introduction: The Strategic Importance of 2-(Chloromethyl)-5-fluoropyridine Hydrochloride in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, with over 85% of all biologically active chemical entities containing a heterocyclic scaffold.[1] Among these, fused pyridine derivatives hold a privileged position in drug discovery. The strategic introduction of a fluorine atom into these scaffolds can significantly enhance their pharmacological profiles by modulating properties such as metabolic stability, binding affinity, and lipophilicity.[2]

This compound is a versatile and highly reactive building block for the synthesis of novel fluorinated heterocyclic compounds. Its utility stems from the presence of a reactive chloromethyl group, which is an excellent electrophile for alkylation reactions with a wide range of nucleophiles. This allows for the facile construction of various fused heterocyclic systems, such as imidazo[1,2-a]pyridines and thiazolo[3,2-a]pyridines, which are known to exhibit a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of novel heterocycles. We will delve into the core reactivity of this reagent, present detailed and validated protocols for the synthesis of key heterocyclic scaffolds, and provide insights into the underlying reaction mechanisms.

Core Reactivity and Mechanistic Considerations

The primary utility of this compound in heterocyclic synthesis lies in its ability to act as an efficient alkylating agent. The electron-withdrawing nature of the pyridine ring and the fluorine atom enhances the electrophilicity of the chloromethyl group, making it highly susceptible to nucleophilic attack by heteroatoms such as nitrogen, sulfur, and oxygen.

The general reaction mechanism involves the initial N-, S-, or O-alkylation of a suitable heterocyclic precursor, followed by an intramolecular cyclization to form the fused heterocyclic system. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and regioselectivity.

Diagram 1: General Reaction Pathways

Caption: General alkylation pathways using 2-(Chloromethyl)-5-fluoropyridine HCl.

Safety and Handling Precautions

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7][8][9][10]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]

-

Inhalation: Avoid breathing dust and vapors. May cause respiratory irritation.[6][9][10]

-

Skin Contact: Causes severe skin burns and eye damage.[8][10] In case of contact, immediately flush with plenty of water.

-

Ingestion: Harmful if swallowed.[8][10] Do not induce vomiting. Seek immediate medical attention.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Detailed Application Protocols

Protocol 1: Synthesis of 6-Fluoro-imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are a class of fused heterocycles with significant therapeutic potential, including antiviral and anticancer activities.[3][4][5] The following protocol describes a general two-step, one-pot procedure for the synthesis of 6-fluoro-imidazo[1,2-a]pyridine derivatives starting from substituted 2-aminopyridines.

Reaction Scheme:

Materials and Reagents:

-

This compound

-

Substituted 2-aminopyridine (e.g., 2-amino-4-methylpyridine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2-aminopyridine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous DMF (5-10 mL per mmol of 2-aminopyridine).

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.1 eq) portion-wise to the stirred suspension.

-

Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and add ethanol (of equal volume to DMF).

-

Heat the mixture to reflux for an additional 2-4 hours to facilitate cyclization.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 6-fluoro-imidazo[1,2-a]pyridine derivative.

Data Presentation: Representative Examples

| 2-Aminopyridine Derivative | Product | Yield (%) |

| 2-Aminopyridine | 6-Fluoro-imidazo[1,2-a]pyridine | 75-85 |

| 2-Amino-4-methylpyridine | 6-Fluoro-8-methyl-imidazo[1,2-a]pyridine | 70-80 |

| 2-Amino-5-bromopyridine | 8-Bromo-6-fluoro-imidazo[1,2-a]pyridine | 65-75 |

Yields are based on literature for analogous reactions and may vary depending on the specific substrate and reaction conditions.

Diagram 2: Workflow for Imidazo[1,2-a]pyridine Synthesis

Caption: Step-by-step workflow for the synthesis of 6-fluoro-imidazo[1,2-a]pyridines.

Protocol 2: Synthesis of 6-Fluoro-thiazolo[3,2-a]pyridine Derivatives

Thiazolo[3,2-a]pyridines are another important class of fused heterocycles with diverse biological activities.[11][12][13] The following protocol outlines a general procedure for their synthesis via S-alkylation of a 2-mercaptopyridine derivative followed by intramolecular cyclization.

Reaction Scheme:

Materials and Reagents:

-

This compound

-

Substituted 2-mercaptopyridine

-